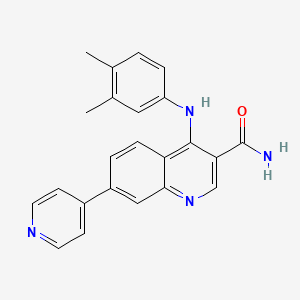

cFMS Receptor Inhibitor II

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3,4-dimethylanilino)-7-pyridin-4-ylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O/c1-14-3-5-18(11-15(14)2)27-22-19-6-4-17(16-7-9-25-10-8-16)12-21(19)26-13-20(22)23(24)28/h3-13H,1-2H3,(H2,24,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIICXZWYHQOUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=NC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of cFMS Receptor Inhibitor II in Oncology: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cancer research applications of cFMS Receptor Inhibitor II, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as cFMS. By targeting the CSF1/CSF1R signaling axis, this inhibitor presents a promising strategy for cancer therapy, primarily through the modulation of the tumor microenvironment and direct effects on cancer cells. This document outlines the mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and relevant signaling pathways and workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of CSF1R. The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.

In the context of cancer, the CSF1/CSF1R axis is implicated in promoting an immunosuppressive tumor microenvironment by supporting the differentiation and pro-tumoral M2 polarization of tumor-associated macrophages (TAMs). These M2-polarized TAMs contribute to tumor growth, angiogenesis, metastasis, and suppression of the anti-tumor immune response. Furthermore, CSF1R can be expressed on various cancer cells, where its activation can directly promote proliferation, survival, and invasion.

This compound competitively binds to the ATP-binding pocket of the CSF1R kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in TAM infiltration and a shift from the pro-tumoral M2 phenotype towards an anti-tumoral M1 phenotype.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogue, REDX05182, from various preclinical studies.

| Inhibitor | Assay Type | Target | Cell Line/System | IC50 / Activity | Reference |

| This compound | Kinase Assay | CSF1R (c-Fms) | Biochemical | 2.8 nM | [1] |

| This compound | Cellular Assay | CSF1R | Cellular | 1.4 µM | [1] |

| REDX05182 | Biochemical Assay | cFMS | Biochemical | 6 nM (5 hours) | [2] |

| REDX05182 | Cellular Proliferation | CSF1-driven | M-NFS-60 | 126 nM | [2] |

| REDX05182 | Phosphorylation | CSF1R | THP-1 | 182 nM | [2] |

| REDX05182 | Osteoclast Differentiation | CSF1-stimulated | Rat Primary Macrophages | 102 nM | [2] |

| GW2580 | Kinase Assay | cFMS | Biochemical | 0.06 µM | [3] |

| GW2580 | Cellular Growth | CSF-1-induced | M-NFS-60 | < 1 µM | [3] |

| GW2580 | Cellular Growth | CSF-1-induced | Human Monocytes | < 1 µM | [3] |

| FF-10101 | Kinase Assay | CSF1R | Biochemical | 0.94 nM | [4] |

Signaling Pathways and Experimental Workflows

cFMS (CSF1R) Signaling Pathway in Cancer

The following diagram illustrates the major signaling pathways activated by CSF1R in cancer cells and the tumor microenvironment. Inhibition by this compound blocks the initiation of these cascades.

Caption: cFMS (CSF1R) signaling pathway and point of inhibition.

General Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a cFMS inhibitor.

References

- 1. Combination therapy tested in clinical trial for metastatic genitourinary cancers | Center for Cancer Research [ccr.cancer.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cFMS Receptor Inhibitors in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of Colony-Stimulating Factor 1 Receptor (CSF1R), also known as cFMS, inhibitors in the context of neuroinflammation. It details their mechanism of action, summarizes key preclinical findings, and provides insights into experimental protocols for researchers in the field.

Introduction: The cFMS Receptor and Its Role in Neuroinflammation

The Colony-Stimulating Factor 1 Receptor (CSF1R or cFMS) is a critical cell surface receptor tyrosine kinase predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS).[1][2] This receptor and its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, are essential for the survival, proliferation, differentiation, and function of microglia.[3] Under normal physiological conditions, CSF1R signaling is crucial for maintaining brain homeostasis.[1]

However, in the context of many neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), multiple sclerosis (MS), and amyotrophic lateral sclerosis (ALS), neuroinflammation is a key pathological hallmark.[1][2] In these conditions, microglia become persistently activated, contributing to a chronic neuroinflammatory state that can exacerbate neuronal damage.[4] The expression of CSF1R is significantly increased in such disease states, making it a promising therapeutic target for modulating neuroinflammation.[1][2]

Inhibiting the CSF1R pathway has emerged as a therapeutic strategy to control the hyperactivation of microglia.[4] This can be achieved through small molecule inhibitors that block the kinase activity of the receptor, thereby leading to a reduction in the microglial population or a shift in their inflammatory profile.[4][5] "cFMS Receptor Inhibitor II" is a commercially available CSF1R kinase inhibitor.[6] The following sections will delve into the broader class of well-studied CSF1R inhibitors and their applications in neuroinflammation research.

Mechanism of Action of cFMS/CSF1R Inhibitors

CSF1R inhibitors are tyrosine kinase inhibitors that block the intracellular signaling cascade initiated by the binding of CSF-1 or IL-34 to the receptor. This inhibition disrupts the downstream signaling pathways responsible for microglial survival and proliferation.

The binding of ligands to CSF1R leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and inflammatory responses. By blocking the initial phosphorylation step, CSF1R inhibitors effectively shut down these downstream signals, leading to apoptosis and a reduction in the microglial population.[4] Some inhibitors, at lower doses, can modulate the microglial phenotype without causing significant cell death, shifting them towards a more anti-inflammatory state.[7]

Below is a diagram illustrating the CSF1R signaling pathway and the point of intervention for its inhibitors.

Summary of Preclinical Studies

A growing body of preclinical research has demonstrated the therapeutic potential of CSF1R inhibitors in various models of neuroinflammatory and neurodegenerative diseases. These studies highlight the ability of these compounds to reduce microglial activation, mitigate neuronal damage, and improve functional outcomes.

| Inhibitor | Disease Model | Key Findings | Reference |

| Pexidartinib (PLX3397) | Neonatal Hypoxic-Ischemic (HI) Brain Injury | Reduced brain infarction by 46.4%; suppressed infiltration of neutrophils (69.7%), macrophages (77.4%), and T cells (72.9%); reduced neuronal apoptosis. | [8] |

| Traumatic Brain Injury (TBI) | Early post-traumatic inhibition reduces long-term brain tissue loss, improves neuronal maintenance, and fosters synapse recovery. | [9] | |

| Chronic Graft-Versus-Host Disease (cGVHD) | Attenuated peripheral and brain cGVHD, and improved functional outcomes and cognitive impairments. | [10] | |

| Alzheimer's Disease (AD) Model | Can effectively deplete microglia by ~95% after 21 days of treatment. | [1] | |

| GW2580 | Alzheimer's Disease (APP/PS1 mice) | Blocked microglial proliferation, shifted microglia to an anti-inflammatory phenotype, improved memory and behavioral tasks, and prevented synaptic degeneration without changing amyloid-β plaque numbers. | [5] |

| Parkinson's Disease (MPTP model) | Attenuated MPTP-induced CSF1R activation and microglial proliferation without depleting the basal microglial population; decreased pro-inflammatory factor mRNA levels and attenuated the loss of dopamine neurons and motor deficits. | [11] | |

| Spinal Cord Injury (SCI) | Specifically inhibited SCI-induced microglia/macrophage proliferation, reduced gliosis and microcavity formation, and improved fine motor recovery. | [12] | |

| JNJ-40346527 (JNJ-527) | Tauopathy (P301S mice) | Attenuated microglial proliferation and tau-induced neurodegeneration, leading to functional improvement. | [13][14][15] |

| ME7 Prion Model | Demonstrated anti-proliferative effects on microglia and impacted the inflammatory profile. | [14] |

Note: The efficacy and effects of CSF1R inhibitors can be model- and dose-dependent. Some studies also caution about off-target effects and the impact on peripheral immune cells.[16]

Experimental Protocols and Methodologies

The following sections outline common experimental protocols used in the study of cFMS receptor inhibitors for neuroinflammation.

A standard preclinical study to evaluate a CSF1R inhibitor in a mouse model of neuroinflammation generally follows the workflow depicted below.

References

- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Colony Stimulating Factor 1 Receptor Suppresses Neuroinflammation and Neonatal Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Early posttraumatic CSF1R inhibition via PLX3397 leads to time- and sex-dependent effects on inflammation and neuronal maintenance after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]

- 13. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - ORKA (beta) [oxfordhealth.nhs.uk]

- 16. Frontiers | Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation [frontiersin.org]

The Therapeutic Potential of cFMS Inhibition: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies for Investigating cFMS Inhibitors.

The colony-stimulating factor 1 receptor (cFMS or CSF-1R), a receptor tyrosine kinase, has emerged as a critical therapeutic target in a multitude of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. Its primary ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), play a pivotal role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, such as macrophages and microglia. In pathological contexts, aberrant cFMS signaling can drive tumor progression, exacerbate inflammation, and contribute to neuronal damage. Consequently, the inhibition of cFMS presents a promising strategy for therapeutic intervention. This technical guide provides a comprehensive overview of the core principles, key experimental protocols, and quantitative data essential for the investigation of cFMS inhibitors.

Quantitative Data on cFMS Inhibitors

The development of small molecule inhibitors and monoclonal antibodies targeting cFMS has led to a wealth of preclinical and clinical data. The following tables summarize key quantitative parameters for a selection of notable cFMS inhibitors, offering a comparative overview of their potency, selectivity, pharmacokinetic properties, and clinical efficacy.

Table 1: In Vitro Potency and Selectivity of cFMS Inhibitors

| Compound | Type | cFMS (CSF-1R) IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Other Kinase IC50 (nM) | Reference(s) |

| Pexidartinib (PLX3397) | Small Molecule | 20 | 10 | 160 | 350 | FLT1: 880, LCK: 860, NTRK3: 890 | [1][2] |

| Linifanib (ABT-869) | Small Molecule | 3 | 14 | 4 | 4 (KDR) | PDGFRβ: 66 | [3][4] |

| GW2580 | Small Molecule | 30 | >1000 | >1000 | >1000 | Inactive against 26 other kinases | [5][6] |

| BLZ945 | Small Molecule | 1 | >1000 | >1000 | >1000 | >1000-fold selective vs. c-Kit, PDGFRβ | [7] |

| ARRY-382 | Small Molecule | 9 | - | - | - | - | [8] |

| Emactuzumab (RG7155) | Monoclonal Antibody | - | - | - | - | - | [9][10] |

| Cabiralizumab (FPA008) | Monoclonal Antibody | - | - | - | - | - | [11][12] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency. Selectivity is demonstrated by comparing the IC50 for cFMS to that of other kinases.

Table 2: Pharmacokinetic Properties of Selected cFMS Inhibitors

| Compound | Administration | Half-life (t½) | Cmax | Tmax | Bioavailability | Key Metabolism Notes | Reference(s) |

| Pexidartinib (PLX3397) | Oral | - | 8625 ng/mL (single dose) | 2.5 hours | - | - | [2] |

| GW2580 | Oral | - | 1.4 µM (20 mg/kg), 5.6 µM (80 mg/kg) in mice | - | - | - | [5][13] |

| BLZ945 | Oral | 15-24 hours | - | - | - | Brain penetrant | [14][15] |

| ARRY-382 | Oral | - | 3.06 µg/mL (at MTD) | - | - | Dose-proportional exposure | [16] |

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug. Cmax is the maximum plasma concentration, and Tmax is the time to reach Cmax.

Table 3: Summary of Clinical Trial Results for cFMS Inhibitors

| Compound | Therapeutic Area | Phase | Patient Population | Key Outcomes & Response Rates | Adverse Events | Reference(s) |

| Pexidartinib (PLX3397) | Tenosynovial Giant Cell Tumor (TGCT) | Approved | Symptomatic TGCT | Approved by the FDA for adult patients. | - | [2][17] |

| Emactuzumab | Solid Tumors | Phase I | Advanced/metastatic solid tumors | Monotherapy: No objective responses. Combination with paclitaxel: ORR 7%. Combination with atezolizumab: ORR 9.8% (ICB-naïve UBC), 12.5% (ICB-experienced NSCLC). | Manageable safety profile. Fatigue and rash were common. | [9][10][18][19] |

| Cabiralizumab | Solid Tumors (Pancreatic Cancer) | Phase I/II | Advanced solid tumors, including pancreatic cancer | Phase I (with nivolumab): ORR 13% in heavily pretreated pancreatic cancer. Phase II (with nivolumab +/- chemo): Did not meet primary endpoint of improved progression-free survival in advanced pancreatic cancer. | Generally consistent with nivolumab monotherapy. | [11][20][21] |

| BLZ945 | Solid Tumors (including Glioblastoma) | Phase I | Advanced solid tumors | Monotherapy: Stable disease in 34% of patients. Combination with spartalizumab: Stable disease in 45% of patients. Partial responses observed in HNSCC and GBM. | Most common TRAEs: AST/ALT increase, nausea, vomiting. | [14][15][22][23] |

| ARRY-382 | Solid Tumors | Phase Ib/II | Advanced solid tumors | Combination with pembrolizumab: 2 partial responses (10.5%) in Phase Ib. 1 partial response (3.7%) in PDA cohort in Phase II. | Well tolerated. Most frequent AEs: increased transaminases and creatine phosphokinase. | [16][24][25][26] |

| JNJ-40346527 | Rheumatoid Arthritis, Inflammatory Bowel Disease | Phase II | Active RA despite DMARDs, Murine colitis model | RA: No significant efficacy observed compared to placebo. IBD (preclinical): Attenuated clinical disease scores and reduced inflammatory gene expression in mice. | Adequate exposure and target engagement. | [27][28][29][30][31] |

ORR: Objective Response Rate; TRAEs: Treatment-Related Adverse Events; ICB: Immune Checkpoint Blocker; UBC: Urothelial Bladder Cancer; NSCLC: Non-Small Cell Lung Cancer; HNSCC: Head and Neck Squamous Cell Carcinoma; GBM: Glioblastoma; PDA: Pancreatic Ductal Adenocarcinoma.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in cFMS signaling and the experimental investigation of its inhibitors.

cFMS Signaling Pathway

Caption: The cFMS signaling cascade upon ligand binding.

Experimental Workflow for cFMS Inhibitor Investigation

Caption: A typical workflow for cFMS inhibitor drug discovery.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the investigation of cFMS inhibitors.

cFMS Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency (IC50) of a compound against the cFMS kinase.

Materials:

-

Recombinant human cFMS kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP (at Km concentration for cFMS)

-

Poly-Glu-Tyr (4:1) or other suitable substrate

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

-

Add 2 µL of cFMS enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of a cFMS inhibitor on the viability and proliferation of cFMS-dependent cells.

Materials:

-

cFMS-dependent cell line (e.g., M-NFS-60)

-

Complete cell culture medium

-

Test compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 100 µL of medium containing serial dilutions of the test compound to the respective wells. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for cFMS Signaling Pathway Analysis

Objective: To determine if a cFMS inhibitor blocks the downstream signaling cascade of cFMS.

Materials:

-

cFMS-expressing cells (e.g., RAW 264.7 macrophages)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-cFMS, anti-phospho-ERK, anti-phospho-AKT, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with the cFMS inhibitor or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with CSF-1 for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of cFMS and its downstream targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pnas.org [pnas.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-CSF-1R emactuzumab in combination with anti-PD-L1 atezolizumab in advanced solid tumor patients naïve or experienced for immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bristol Myers Squibb - Bristol-Myers Squibb and Five Prime Present Phase 1a/1b Data Evaluating Cabiralizumab (anti-CSF-1 receptor antibody) with Opdivo (nivolumab) in Patients with Advanced Solid Tumors [news.bms.com]

- 12. bionews.com [bionews.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. jitc.bmj.com [jitc.bmj.com]

- 19. Phase Ib study of anti-CSF-1R antibody emactuzumab in combination with CD40 agonist selicrelumab in advanced solid tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. onclive.com [onclive.com]

- 21. ascopubs.org [ascopubs.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. firstwordpharma.com [firstwordpharma.com]

- 26. researchgate.net [researchgate.net]

- 27. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]

- 30. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]

- 31. usagainstalzheimers.org [usagainstalzheimers.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of cFMS Receptor Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "cFMS Receptor Inhibitor II" (CAS 959860-85-6) is a designation used by several chemical suppliers. As of this writing, there is a lack of specific published in vivo studies for this particular compound. The following application notes and protocols are therefore based on data from well-characterized, potent, and selective cFMS/CSF1R kinase inhibitors with similar mechanisms of action, such as BLZ945 and PLX5622. These examples are intended to serve as a comprehensive guide for designing and executing preclinical in vivo studies with novel cFMS inhibitors.

Introduction to cFMS (CSF1R) Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF1R or cFMS) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[1] In various disease contexts, such as cancer and neuroinflammation, signaling through the cFMS pathway is co-opted to promote disease progression.[2][3] For instance, tumor-associated macrophages (TAMs), which often express high levels of cFMS, can create an immunosuppressive tumor microenvironment.[1][4] Inhibiting the cFMS signaling pathway is therefore a promising therapeutic strategy to eliminate or reprogram these pro-tumorigenic macrophages.[1][2]

Small molecule inhibitors targeting the ATP-binding site of the cFMS kinase domain have shown significant efficacy in preclinical models of glioblastoma, Alzheimer's disease, and other conditions.[3][5][6] These inhibitors can effectively reduce the population of microglia in the central nervous system and TAMs in peripheral tumors.[3]

cFMS Signaling Pathway

The binding of ligands, primarily CSF-1 (Colony-Stimulating Factor 1) or IL-34, to the cFMS receptor induces its homodimerization and subsequent auto-phosphorylation of tyrosine residues in the intracellular domain.[1][2] This activation triggers multiple downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival and proliferation, and the MAPK/ERK pathway, which is involved in differentiation and gene expression.

Caption: The cFMS signaling pathway is activated by ligand binding, leading to downstream PI3K/Akt and MAPK/ERK activation.

Quantitative Data for Representative cFMS Inhibitors

The selection of an appropriate dose and administration route is critical for achieving desired therapeutic outcomes while minimizing off-target effects. The following table summarizes dosages and administration details from various in vivo studies using representative cFMS inhibitors.

| Compound | Animal Model | Disease Model | Dosage | Administration Route | Vehicle | Key Finding |

| BLZ945 | PDG Mice | Glioblastoma | 200 mg/kg/day | Oral Gavage | 20% Captisol | Significantly improved long-term survival.[6] |

| BLZ945 | C57BL/6 Mice | Glioblastoma | 200 mg/kg/day | Oral Gavage | Not Specified | Reduced TAMs and overcame resistance to PD-1 inhibition.[7] |

| PLX5622 | C57BL/6 Mice | Microglia Depletion | 1200 ppm in chow | Diet | AIN-76A Chow | Depleted >90% of CNS microglia within 7 days.[1] |

| PLX5622 | 5xfAD Mice | Alzheimer's Disease | 1200 mg/kg in chow | Diet | AIN-76A Chow | Reduced microglia in the CNS.[8] |

| PLX5622 | Neonatal Rats | Microglia Depletion | 50 mg/kg/day | Intraperitoneal (i.p.) | 5% DMSO, 20% Kolliphor RH40 in PBS | Depleted >96% of microglia after 14 days.[2] |

| PLX5622 | Adult Rats | Microglia Depletion | 50 mg/kg (twice daily) | Intraperitoneal (i.p.) | 5% DMSO, 20% Kolliphor RH40 in PBS | Depleted >96% of microglia after 14 days.[2] |

| PLX3397 | WT Mice | Microglia Depletion | 290 ppm in chow | Diet | Rodent Chow | Resulted in up to 99% depletion of microglia by 3 weeks.[3] |

Experimental Protocols

Protocol 1: Preparation of Inhibitor Formulation for In Vivo Administration

Many small molecule kinase inhibitors have poor aqueous solubility, requiring a specific vehicle for in vivo delivery. The choice of vehicle depends on the administration route and the physicochemical properties of the compound.

A. Formulation for Oral Gavage (Based on PLX5622 protocols): [2]

-

Materials:

-

cFMS Inhibitor powder

-

Dimethyl sulfoxide (DMSO)

-

Hydroxypropyl methylcellulose (HPMC)

-

Polysorbate 80 (Tween 80)

-

Sterile water

-

-

Procedure:

-

Prepare a 2% HPMC and 25% Polysorbate 80 solution in sterile water to act as the diluent.

-

Weigh the required amount of cFMS inhibitor and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 130 mg/mL).

-

On each day of dosing, dilute the stock solution 20-fold by adding 1 volume of the drug stock to 19 volumes of the HPMC/Polysorbate 80 diluent.

-

Vortex or sonicate the final suspension to ensure it is homogenous before administration.

-

Prepare a vehicle control solution using the same final concentrations of DMSO and diluent without the inhibitor.

-

B. Formulation for Intraperitoneal Injection (Based on PLX5622 protocols): [2]

-

Materials:

-

cFMS Inhibitor powder

-

DMSO

-

Kolliphor RH40 (or PEG400/Tween 80)

-

Phosphate-Buffered Saline (PBS), sterile

-

-

Procedure:

-

Dissolve the cFMS inhibitor in DMSO to create a stock solution.

-

Prepare the final formulation by sequentially adding the components. For a final solution of 5% DMSO and 20% Kolliphor RH40, add 50 µL of the DMSO stock to 200 µL of Kolliphor RH40, mix well, and then bring the final volume to 1 mL with sterile PBS.

-

The working solution should be prepared fresh daily.

-

Protocol 2: Representative In Vivo Efficacy Study in a Murine Glioblastoma Model

This protocol outlines a general workflow for assessing the efficacy of a cFMS inhibitor against glioblastoma in an orthotopic, immunocompetent mouse model.

-

1. Animal Model and Tumor Implantation:

-

Use a suitable mouse strain (e.g., C57BL/6) that is compatible with the chosen glioma cell line (e.g., GL261).

-

Surgically implant glioma cells into the striatum of the mice. Allow tumors to establish for a set period (e.g., 7-10 days) before initiating treatment. Tumor growth can be monitored via bioluminescence imaging (if using luciferase-expressing cells) or MRI.

-

-

2. Study Groups and Treatment:

-

Randomize mice into at least two groups:

-

Vehicle Control Group: Receives the vehicle solution daily.

-

Inhibitor Treatment Group: Receives the cFMS inhibitor (e.g., 200 mg/kg) daily.[6]

-

-

Administer the treatment via oral gavage as described in Protocol 1A. Dosing should continue until a pre-defined endpoint.

-

-

3. Monitoring and Endpoints:

-

Survival: Monitor animals daily for clinical signs of tumor progression (e.g., weight loss, neurological symptoms). The primary endpoint is typically overall survival.

-

Tumor Burden: Periodically measure tumor volume using non-invasive imaging (e.g., bi-weekly MRI) to assess response to treatment.[9]

-

Pharmacodynamic Analysis: At the study endpoint (or in a separate cohort), collect tumors and brains for analysis. Use immunohistochemistry or flow cytometry to quantify the number of TAMs/microglia (e.g., using markers like Iba1 or CD11b) and assess changes in their polarization state (e.g., M2 markers like CD206).

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of a cFMS inhibitor.

References

- 1. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PLX-5622 | CSF1R inhibitor | CAS 1303420-67-8 | Buy PLX-5622 from Supplier InvivoChem [invivochem.com]

- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. PLX5622 hemifumarate | c-Fms | TargetMol [targetmol.com]

- 9. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing cFMS Receptor Inhibitor II Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of cFMS Receptor Inhibitor II in dimethyl sulfoxide (DMSO). cFMS, also known as colony-stimulating factor 1 receptor (CSF1R), is a crucial receptor tyrosine kinase involved in the survival, proliferation, and differentiation of myeloid cells.[1] Its inhibition is a key area of research in oncology and inflammatory diseases.[2]

Chemical and Physical Properties

A thorough understanding of the inhibitor's properties is essential for accurate and reproducible experimental results.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₀N₄O | [3][4] |

| Molecular Weight | 368.43 g/mol | [3][4] |

| CAS Number | 959860-85-6 | [3][4] |

| Appearance | Solid, light yellow to yellow | [3] |

| Purity | ≥99% | |

| Solubility in DMSO | 83.33 mg/mL (226.18 mM) | [3] |

Note: The use of newly opened, hygroscopic DMSO is recommended as its water content can significantly impact the solubility of the product.[3]

Experimental Protocols

Preparing a this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of the inhibitor powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6843 mg of the compound.

-

Dissolution: Add the appropriate volume of DMSO to the inhibitor powder. For a 10 mM stock solution, if you weighed 3.6843 mg, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly to ensure the complete dissolution of the compound. Gentle warming or sonication may be applied if necessary to aid dissolution.[5]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3] Ensure the containers are tightly sealed to prevent moisture absorption and degradation.[6]

Diluting the Stock Solution for In Vitro Assays

For cell-based assays, the DMSO stock solution needs to be further diluted in an appropriate aqueous buffer or cell culture medium.

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.

-

It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%. A solvent control (medium with the same final concentration of DMSO) should be included in all experiments.

Signaling Pathway and Experimental Workflow

cFMS (CSF1R) Signaling Pathway

The cFMS receptor is activated by its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[1] This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[7][8] These phosphorylated sites serve as docking stations for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation.[7][9] this compound acts as a kinase inhibitor, blocking these downstream signaling events.[3][10]

Caption: cFMS (CSF1R) signaling pathway and the point of inhibition.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling DMSO and this compound.[11]

-

Ventilation: Handle DMSO in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]

-

Spills: In case of a small spill, absorb the material with an inert dry substance and dispose of it as chemical waste.[11] For larger spills, evacuate the area and follow institutional safety protocols.

-

Waste Disposal: Dispose of all chemical waste, including unused stock solutions and contaminated materials, according to your institution's hazardous waste disposal procedures.[11] Do not pour down the drain.[11]

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. A potent and selective cFMS inhibitor EI-1071 inhibits CSF1R signaling and regulates tumor associated macrophages [elixiron.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Supplier | CAS 959860-85-6 | AOBIOUS [aobious.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

- 9. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Immunomart [immunomart.org]

- 11. depts.washington.edu [depts.washington.edu]

Application Notes and Protocols for cFMS Receptor Inhibitor II Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of cFMS Receptor Inhibitor II in mouse models for preclinical research. The protocols outlined below are based on established methodologies for small molecule kinase inhibitors and specific data available for closely related cFMS/CSF1R inhibitors. Researchers should note that while these protocols provide a strong foundation, optimization for specific mouse models and experimental endpoints is recommended.

Introduction to this compound

This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as cFMS. The cFMS receptor is a cell surface tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages, microglia, and osteoclasts.[1] Dysregulation of the CSF1/cFMS signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a key therapeutic target.[2][3] this compound exerts its effects by blocking the ATP-binding site of the cFMS kinase domain, thereby inhibiting downstream signaling cascades.

Mechanism of Action: The cFMS Signaling Pathway

Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), the cFMS receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3][4] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that regulate cellular responses.[2][5]

Key signaling cascades activated by cFMS include:

-

PI3K/Akt Pathway: Promotes cell survival, proliferation, and anti-apoptotic signals.[2][5]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Activates transcription factors that regulate gene expression related to cell proliferation and differentiation.[5]

-

JAK/STAT Pathway: Controls gene transcription involved in inflammation, immune responses, and cell proliferation.[2]

By inhibiting the initial autophosphorylation step, this compound effectively blocks these downstream signaling events.

Quantitative Data from Mouse Models Using cFMS/CSF1R Inhibitors

While specific in vivo efficacy data for "this compound" is not widely published in peer-reviewed literature, data from structurally related and functionally similar cFMS inhibitors provide a strong basis for experimental design. The following tables summarize dosages and administration routes for commonly used cFMS inhibitors in various mouse models.

Table 1: Dosing and Administration of cFMS Inhibitors in Mouse Models

| Inhibitor Name | Mouse Model | Dosage | Administration Route | Study Focus |

| BLZ945 | MMTV-PyMT (Breast Cancer) | 200 mg/kg/day | Oral Gavage | Tumor Growth Inhibition[6] |

| PLX5622 | EAE (Neuroinflammation) | 1200 mg/kg in chow | Medicated Chow | Microglia/Macrophage Depletion[7] |

| GW2580 | M-NFS-60 Tumor Model | 80 mg/kg | Oral Gavage | Tumor Growth Inhibition |

| An unnamed cFMS inhibitor | ID8 (Ovarian Cancer) | 100 mg/kg/day | Oral Gavage | Macrophage Infiltration |

| fms-I | Aristolochic Acid Nephropathy | 10 mg/kg, twice daily | Not Specified | Macrophage Accumulation |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Proper formulation is critical for ensuring the bioavailability and efficacy of the inhibitor. Based on supplier recommendations, a common vehicle for the oral administration of this compound is a solution containing DMSO, PEG300, Tween-80, and saline.[8]

Materials:

-

This compound (powder)[9]

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80 (Polysorbate 80), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Prepare a stock solution: Accurately weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[8] Ensure complete dissolution, using a vortex mixer and/or a brief sonication if necessary.

-

Prepare the final dosing solution: In a sterile tube, add the components in the following order, mixing thoroughly after each addition:

-

40% PEG300

-

10% of the DMSO stock solution

-

5% Tween-80

-

45% Saline[8]

-

-

Final Concentration: This formulation results in a final solution where the inhibitor is solubilized and ready for administration. For example, to achieve a final concentration of 2.08 mg/mL, you would start with a 20.8 mg/mL stock in DMSO.[8]

-

Storage: It is recommended to prepare the final dosing solution fresh on the day of use.[8] The DMSO stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage, aliquoted to avoid repeated freeze-thaw cycles.[8]

Administration to Mice via Oral Gavage

Oral gavage is a precise method for delivering an exact dose of the inhibitor.

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

-

1 mL syringes

-

Mouse restraint device (optional)

Protocol:

-

Animal Handling: Handle mice gently to minimize stress. If necessary, use a restraint device.

-

Dose Calculation: Calculate the required volume of the dosing solution based on the individual mouse's body weight and the target dosage (e.g., in mg/kg). A typical dosing volume for mice is 5-10 mL/kg.

-

Administration: a. Securely hold the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle. b. Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle. c. Slowly administer the calculated volume of the inhibitor solution. d. Carefully withdraw the needle.

-

Monitoring: After administration, monitor the mouse for any signs of distress or adverse reactions.

General Experimental Workflow for an In Vivo Efficacy Study

The following workflow outlines a typical in vivo study to evaluate the efficacy of this compound in a tumor xenograft model.

Protocol Steps:

-

Tumor Cell Implantation: Syngeneic or human tumor cells are implanted into the appropriate mouse strain (e.g., subcutaneously in the flank).[10]

-

Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[10]

-

Randomization: Mice are randomized into treatment and control groups.

-

Treatment Administration: The this compound or a vehicle control is administered daily via oral gavage.[10]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[10]

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration.[10]

-

Tissue Collection and Analysis: At the endpoint, mice are euthanized, and tumors, blood, and other relevant tissues are collected for downstream analysis such as flow cytometry, immunohistochemistry, or gene expression profiling to assess the inhibitor's effect on the tumor microenvironment.[10]

Concluding Remarks

The administration of this compound in mouse models holds significant potential for investigating the role of the CSF1/cFMS axis in various pathologies and for the preclinical evaluation of this therapeutic agent. The protocols provided herein offer a solid starting point for in vivo studies. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and to consult relevant institutional animal care and use committee (IACUC) guidelines.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. Macrophage colony-stimulating factor and its role in the tumor microenvironment: novel therapeutic avenues and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. ichor.bio [ichor.bio]

Application Notes and Protocols for Macrophage Depletion Using cFMS Receptor Inhibitor II

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of cFMS Receptor Inhibitor II in macrophage depletion studies. This document includes the mechanism of action, quantitative data, detailed experimental protocols for both in vitro and in vivo applications, and visual representations of key pathways and workflows.

Introduction

The colony-stimulating factor 1 receptor (CSF-1R), also known as cFMS, is a crucial receptor tyrosine kinase for the survival, proliferation, and differentiation of macrophages.[1] Inhibition of the cFMS signaling pathway presents a potent and selective method for depleting macrophage populations in various experimental models. This compound is a small molecule inhibitor of cFMS kinase activity, offering a valuable tool for investigating the roles of macrophages in health and disease.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the cFMS receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways inhibited include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for cell survival, and the Mitogen-activated protein kinase (MAPK)/ERK pathway, which is involved in proliferation and differentiation.[2][3] By blocking these essential signals, this compound induces apoptosis in macrophages, leading to their depletion.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Reference |

| IC50 (Kinase Assay) | 2.8 nM | [4] |

| IC50 (Cellular Assay) | 1.4 µM | [4] |

| Purity | >98% (by HPLC) | [4] |

| Molecular Weight | 368.43 g/mol | [4] |

| Solubility | Soluble in DMSO | [5] |

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the cFMS signaling pathway and a general workflow for macrophage depletion studies.

Caption: cFMS signaling pathway and its inhibition.

Caption: Experimental workflow for macrophage depletion.

Experimental Protocols

In Vitro Macrophage Depletion

This protocol provides a general guideline for depleting macrophages in a cell culture setting. Optimization may be required depending on the specific cell type and experimental conditions.

Materials:

-

This compound

-

DMSO (for stock solution)

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

-

Flow cytometer and relevant antibodies (e.g., F4/80, CD11b) for validation (optional)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

-

Cell Seeding: Plate macrophages in a suitable culture vessel (e.g., 96-well plate for viability assays, larger plates for other analyses) at a density that allows for optimal growth during the experiment. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range based on the cellular IC50 (1.4 µM), for example, from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

-

Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control. Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Assessment of Depletion:

-

Cell Viability Assay: Following the manufacturer's instructions for the chosen viability assay, measure the percentage of viable cells in each treatment group compared to the vehicle control.

-

Flow Cytometry (Optional): For a more detailed analysis, harvest the cells and stain them with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b) and a viability dye (e.g., Propidium Iodide, 7-AAD). Analyze the percentage of viable macrophages in each condition.

-

In Vivo Macrophage Depletion

This protocol outlines a general procedure for depleting macrophages in a mouse model. The dosing, administration route, and schedule should be optimized for the specific animal model and research question.

Materials:

-

This compound

-

Vehicle for in vivo administration (a suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)[5]

-

Experimental animals (e.g., C57BL/6 mice)

-

Administration equipment (e.g., gavage needles, syringes)

-

Tissue harvesting tools

-

Materials for tissue analysis (e.g., formalin for histology, buffers for flow cytometry)

Procedure:

-

Inhibitor Formulation: Prepare the dosing solution of this compound in the chosen vehicle. A suggested starting point for formulation is to first dissolve the inhibitor in DMSO and then sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear.[5] The final concentration should be calculated based on the desired dose (mg/kg) and the administration volume. Prepare a vehicle-only solution for the control group.

-

Animal Acclimation: Allow the animals to acclimate to the housing conditions for at least one week before starting the experiment.

-

Administration: Administer the this compound formulation or vehicle control to the mice. Common administration routes for small molecule inhibitors include oral gavage or intraperitoneal (IP) injection. The dosing frequency will depend on the pharmacokinetic properties of the compound and the desired duration of depletion (e.g., once daily).

-

Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Tissue Harvest: At the end of the treatment period, euthanize the animals and harvest the tissues of interest (e.g., spleen, liver, tumor).

-

Assessment of Macrophage Depletion:

-

Immunohistochemistry (IHC): Fix the tissues in formalin, embed in paraffin, and perform IHC staining with macrophage-specific antibodies (e.g., F4/80, Iba1 for microglia) to visualize and quantify the reduction in macrophage numbers in the tissue.

-

Flow Cytometry: Prepare single-cell suspensions from the harvested tissues and stain with antibodies against macrophage markers to quantify the percentage of macrophages within the total live cell population.

-

Concluding Remarks

This compound is a potent and selective tool for the depletion of macrophages in both in vitro and in vivo settings. The protocols provided here serve as a starting point for experimental design. Researchers are encouraged to optimize the conditions, including inhibitor concentration, treatment duration, and administration route, to best suit their specific experimental models and scientific inquiries. Careful validation of macrophage depletion is essential for the accurate interpretation of experimental results.

References

Troubleshooting & Optimization

troubleshooting cFMS Receptor Inhibitor II solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with cFMS Receptor Inhibitor II, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is sparingly soluble in aqueous solutions.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A2: This is a common issue known as precipitation upon dilution. Several strategies can help mitigate this:

-

Lower the final concentration: The inhibitor may be precipitating because its concentration exceeds its solubility limit in the final aqueous buffer. Try using a lower final concentration of the inhibitor in your assay.

-

Increase the percentage of DMSO in the final solution: While it is advisable to keep the final DMSO concentration low to avoid off-target effects, sometimes a slightly higher concentration (e.g., 0.5% to 1%) is necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

-

Use a surfactant: Non-ionic detergents like Tween-20 or Triton X-100 can help to increase the solubility of hydrophobic compounds in aqueous solutions.[5] A final concentration of 0.01% to 0.1% of the surfactant can be effective.

-

Prepare the final dilution serially: Instead of adding the DMSO stock directly to your final aqueous buffer, perform serial dilutions in an intermediate solvent or in the buffer itself. This can sometimes prevent immediate precipitation.[5]

Q3: Does the quality of DMSO affect the solubility of the inhibitor?

A3: Yes, the quality of DMSO is crucial. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in DMSO can significantly decrease the solubility of hydrophobic compounds.[2][6] It is highly recommended to use anhydrous, high-purity DMSO and to use it from a freshly opened bottle or a properly stored aliquot.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be used to aid dissolution. Some suppliers suggest warming the solution to 37°C.[3] However, prolonged or excessive heating should be avoided as it may degrade the compound. Always vortex or sonicate the solution after warming to ensure it is fully dissolved.

Q5: Is sonication necessary to dissolve this compound?

A5: Sonication is often recommended to aid in the dissolution of this compound in DMSO, especially for preparing high-concentration stock solutions.[2][3][4] A brief sonication in a water bath can help to break up any small particles and ensure a homogenous solution.

Troubleshooting Guide

Issue: Precipitate observed in the stock solution (DMSO)

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Incomplete Dissolution | 1. Vortex the solution vigorously for 1-2 minutes.2. Sonicate the solution in a water bath for 5-10 minutes.3. Gently warm the solution to 37°C and vortex again. | The precipitate should dissolve, resulting in a clear solution. |

| Supersaturated Solution | The concentration of the inhibitor may be too high for the solvent. Dilute the stock solution to a lower concentration. | A clear solution is obtained and stable at room temperature. |

| Poor Quality DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The inhibitor dissolves completely without precipitation. |

Issue: Precipitate observed after dilution in aqueous buffer

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Low Aqueous Solubility | 1. Decrease the final concentration of the inhibitor in the assay.2. Increase the final percentage of DMSO (if tolerated by the assay).3. Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the final buffer. | The inhibitor remains in solution in the aqueous buffer. |

| Buffer Composition | Salts in the buffer can decrease the solubility of organic compounds.[5] If possible, try a buffer with a lower salt concentration for the initial dilutions. | Improved solubility in the modified buffer. |

| pH of the Buffer | The solubility of some compounds can be pH-dependent.[7][8] Test the solubility in buffers with slightly different pH values around your experimental pH. | Identification of a pH that enhances the inhibitor's solubility. |

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound.

| Solvent | Concentration | Notes | Reference |

| DMSO | 83.33 mg/mL (226.18 mM) | May require sonication. | [2][3][4] |

| Water | < 0.1 mg/mL | Insoluble. | [3] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

-

Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of fresh, anhydrous, high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).

-

Initial Mixing: Vortex the tube vigorously for 1-2 minutes to initially mix the powder and solvent.

-

Sonication: Place the tube in a water bath sonicator and sonicate for 10-15 minutes. The water in the sonicator should be at room temperature.

-

Visual Inspection: After sonication, visually inspect the solution to ensure that no solid particles are visible. The solution should be clear.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]

Protocol 2: General Method for Dilution into Aqueous Buffer

-

Thaw Stock Solution: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

-

Pre-warm Aqueous Buffer: Pre-warm your final aqueous experimental buffer to the temperature of your experiment.

-

Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the inhibitor in your aqueous buffer. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first prepare a 100 µM intermediate dilution.

-

Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of your pre-warmed aqueous buffer. Pipette up and down gently to mix, but avoid vigorous vortexing which can sometimes promote precipitation.

-

Immediate Use: Use the freshly prepared final dilution in your experiment immediately to minimize the risk of precipitation over time.

Visualizations

Caption: A flowchart for troubleshooting solubility issues.

References

- 1. This compound Supplier | CAS 959860-85-6 | AOBIOUS [aobious.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. iris.landsbokasafn.is [iris.landsbokasafn.is]

Technical Support Center: Optimizing cFMS Receptor Inhibitor II Concentration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of cFMS Receptor Inhibitor II.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as cFMS.[1] It functions by competing with ATP for binding to the kinase domain of the cFMS receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This inhibition blocks the cellular effects of CSF-1, such as proliferation, survival, and differentiation of monocytes and macrophages.[3][4]

Q2: What is the cFMS signaling pathway?

A2: The Colony-Stimulating Factor 1 (CSF-1) binds to the cFMS receptor, a receptor tyrosine kinase.[4] This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5] These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of downstream pathways, primarily the PI3K/Akt and ERK1/2 pathways, which are crucial for cell proliferation, survival, and differentiation.[6][3]

Q3: What is a typical starting concentration for this compound in cell-based assays?

A3: A typical starting point for cell-based assays can be guided by the inhibitor's IC50 value. For this compound, the reported IC50 is 2.8 nM in biochemical assays and 1.4 µM in cellular assays.[1] It is recommended to perform a dose-response experiment starting from a concentration range that brackets the cellular IC50 value (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound?

A4: this compound is typically soluble in DMSO.[1][7] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to one year or at -80°C for up to two years.[8][9] Stock solutions in DMSO should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Suboptimal or no inhibition of cFMS activity | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay conditions. |

| Poor inhibitor solubility. | Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before adding it to the cell culture medium. The final DMSO concentration in the medium should typically be below 0.5% to avoid solvent-induced toxicity. | |

| Incorrect experimental setup. | Verify that the cFMS signaling pathway is active in your cell line under your experimental conditions (e.g., by stimulating with M-CSF). | |

| High cell toxicity or death | Inhibitor concentration is too high. | Perform a cell viability assay (e.g., MTT, CCK-8) to determine the cytotoxic concentration of the inhibitor. Use a concentration that effectively inhibits the target without causing significant cell death. |

| Off-target effects of the inhibitor. | While this compound is reported to be selective, high concentrations can lead to off-target effects.[1] Lower the inhibitor concentration and, if necessary, test for effects on other related kinases. | |

| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. Run a solvent-only control. | |

| Inconsistent results between experiments | Variability in cell density or health. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase and healthy at the start of each experiment. |

| Inconsistent inhibitor preparation. | Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment to avoid degradation. | |

| Assay variability. | Ensure consistent incubation times, reagent concentrations, and reading parameters for all assays. |

Quantitative Data Summary

| Parameter | Value | Assay Type | Reference |

| IC50 (cFMS Kinase) | 2.8 nM | Biochemical | [1] |

| IC50 (Cellular) | 1.4 µM | Cellular | [1] |

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may need to be optimized for your specific cell line.

Materials:

-

This compound

-

Target cells (adherent or suspension)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

-

Incubation: Incubate the plate for a period that is relevant to your experimental question (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the inhibitor concentration versus the percentage of cell viability and fit a sigmoidal curve to determine the IC50 value.

Protocol 2: Western Blotting to Assess cFMS Phosphorylation

This protocol allows for the direct assessment of the inhibitor's effect on cFMS activation.

Materials:

-

Cells expressing cFMS

-

This compound

-

M-CSF (or other appropriate stimulus)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-cFMS, anti-total-cFMS, anti-beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Cell Treatment: Plate cells and allow them to attach. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with M-CSF for a short period (e.g., 5-15 minutes) to induce cFMS phosphorylation. Include an unstimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-cFMS overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total cFMS and a loading control (e.g., beta-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated cFMS to total cFMS at each inhibitor concentration.

Visualizations

Caption: cFMS signaling pathway and the point of inhibition.

Caption: Experimental workflow for optimizing inhibitor concentration.

Caption: Troubleshooting decision tree for common experimental issues.

References

- 1. This compound Supplier | CAS 959860-85-6 | AOBIOUS [aobious.com]

- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 7. This compound - Immunomart [immunomart.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Cell toxicity of cFMS Receptor Inhibitor II at high concentrations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cFMS Receptor Inhibitor II, with a focus on addressing issues related to cell toxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected cytotoxicity in our cell line when using this compound at high concentrations. What could be the cause?

A1: High concentrations of kinase inhibitors can lead to off-target effects, inducing cytotoxicity through mechanisms independent of cFMS receptor inhibition. It is also possible that the cell line you are using is particularly sensitive to the inhibition of the cFMS signaling pathway or that the inhibitor is precipitating out of solution at high concentrations, causing non-specific cellular stress. We recommend performing a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line and comparing it to the IC50 for cFMS inhibition.

Q2: How can we distinguish between apoptosis and necrosis induced by high concentrations of this compound?

A2: To differentiate between apoptosis and necrosis, we recommend using a dual-staining method with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry analysis. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both. Necrotic cells will be Annexin V negative and PI positive. This allows for a quantitative analysis of the different cell death mechanisms.

Q3: What are the known downstream signaling pathways affected by this compound that could contribute to cell toxicity?

A3: this compound targets the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase. Inhibition of CSF-1R blocks the activation of several downstream signaling pathways crucial for cell survival, proliferation, and differentiation. Key pathways include the PI3K-Akt, MAPK/ERK, and JAK/STAT pathways. Disruption of these pathways can lead to cell cycle arrest and apoptosis.[1][2][3]

Troubleshooting Guides

Guide 1: Troubleshooting High Background in MTT/MTS Assays

| Problem | Possible Cause | Solution |

| High absorbance in "no cell" control wells | Contamination of media or reagents with reducing agents. | Use fresh, high-quality reagents and serum-free media during the MTT/MTS incubation step. Ensure aseptic technique to prevent microbial contamination.[1][4] |